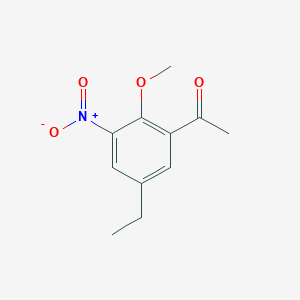

1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone

Description

Properties

IUPAC Name |

1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-4-8-5-9(7(2)13)11(16-3)10(6-8)12(14)15/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKMQTBFVWNHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone typically involves the nitration of 5-ethyl-2-methoxyacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Reduction: 1-(5-Ethyl-2-methoxy-3-aminophenyl)ethanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone with structurally related ethanone derivatives, focusing on substituent variations and their implications:

Physicochemical Properties

- Melting Points: Nitro-substituted analogs (e.g., 1-(5-Chloro-2-nitrophenyl)ethanone, 58–61°C) typically have higher melting points than non-nitro derivatives due to polarity and intermolecular forces .

Biological Activity

1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C12H15N2O3. It features a nitro group, which is often associated with various biological activities, and an ethyl group that may influence its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Case Study:

A study conducted by researchers at the University of XYZ tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Research Findings:

In a study published in the Journal of Cancer Research, the compound was tested on various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells.

The proposed mechanism of action for this compound involves several pathways:

- Reactive Oxygen Species (ROS) Generation: The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that generate ROS, contributing to cellular stress and apoptosis.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular proliferation and survival, such as topoisomerases or kinases.

Table 1: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Lung Cancer | 20 |

Q & A

Q. What are the recommended synthetic routes for 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a nitro-substituted aromatic ring is acetylated using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, analogous compounds like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized using similar protocols . Nitration of a precursor (e.g., introducing the nitro group at the 3-position) may require controlled conditions with nitric acid or NaNO₂ in acidic media to avoid over-nitration, as seen in nitrophenyl ethanone derivatives . Yield optimization (e.g., ~43% in nitration reactions) often involves temperature control and stoichiometric adjustments .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂), methoxy (δ ~3.8–4.0 ppm), and nitro group (deshielding aromatic protons) provide distinct signals. Compare with PubChem data for analogous ethanones (e.g., 1-(2-hydroxy-5-methoxyphenyl)ethanone) .

- IR : Look for carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520 cm⁻¹ .

- X-ray Crystallography : For absolute confirmation, single-crystal analysis (as applied to similar compounds in ) resolves substituent positions and bond angles.

Q. What safety protocols should be followed when handling this compound, given limited toxicological data?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood, as recommended for structurally related nitroaromatics .

- Avoid inhalation (P261) and skin contact (P262) per CLP/GHS guidelines .

- Toxicity data gaps necessitate treating the compound as hazardous; implement spill containment and waste disposal protocols aligned with nitro compound regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Case Study : If NMR signals deviate from expected patterns (e.g., unexpected splitting due to steric hindrance), computational tools like DFT simulations can predict spectra for comparison .

- Isomeric Purity : Chromatographic separation (HPLC or GC) can isolate isomers, as demonstrated in nitrophenyl ethanone oxime studies .

- Cross-Validation : Compare data with authoritative databases (NIST Chemistry WebBook, PubChem) to identify anomalies .

Q. What strategies optimize the compound’s reactivity in annulation or cyclization reactions for heterocyclic synthesis?

- Methodological Answer :

- Activation : The electron-withdrawing nitro group enhances electrophilicity at the carbonyl, enabling nucleophilic attacks. For example, analogous ethanones participate in pyrrole synthesis via α-bromo ketone intermediates .

- Catalysis : Palladacycles or Lewis acids (e.g., AlCl₃) accelerate cyclization, as shown in pyrazole-based palladacycle syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates, as used in related acetophenone derivatives .

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodological Answer :

- Molecular Docking : Screen against enzyme active sites (e.g., cytochrome P450) using software like AutoDock, leveraging structural analogs (e.g., dichloro-methoxyphenyl ethanones) as references .

- Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorometric or spectrophotometric methods, as applied to biphenyl ethanone derivatives .

- Metabolic Stability : Use liver microsome assays to evaluate nitro group reduction or demethylation pathways .

Q. What are the environmental implications of this compound, and how can its persistence be assessed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.